RXFP3/4 agonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RXFP3/4 agonist 2 is a potent, non-peptide dual agonist targeting both relaxin family peptide receptors 3 and 4 (RXFP3/4). It exhibits high efficacy with EC50 values of 3.1 nM (RXFP3) and 2.7 nM (RXFP4) in functional assays, demonstrating strong activation of cAMP inhibition and β-arrestin-2 recruitment pathways . This compound is utilized in studies investigating metabolic disorders and central nervous system (CNS) functions linked to RXFP3/4 signaling, such as appetite regulation and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RXFP3/4 agonist 2 involves the use of indole-containing amidinohydrazones. The synthetic route includes the formation of a hydrazone intermediate, followed by cyclization and functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-throughput screening to identify potential small molecule agonists .

Chemical Reactions Analysis

Types of Reactions

RXFP3/4 agonist 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .

Scientific Research Applications

The search results contain information about the discovery, optimization, and applications of small molecule agonists of the relaxin family peptide receptors RXFP3 and RXFP4 . However, there is no specific information about "RXFP3/4 agonist 2." The results do highlight research on RXFP3/4 dual agonists, particularly focusing on compound 4, its properties, and potential therapeutic applications .

Discovery and Optimization

- Initial Discovery High-throughput screening identified a low molecular weight scaffold capable of inhibiting forskolin-stimulated cAMP production in RXFP3- and RXFP4-overexpressing cells . This scaffold was R3/I5-competitive .

- Optimization Medicinal chemistry optimization improved the potency of the initial scaffold, leading to compound 4 . Key modifications included:

- Potency of Compound 4 Compound 4 demonstrated improved cAMP potency compared to the original compound. For RXFP3, compound 4 had an EC50 of 12.8 nM, which was 273-fold more potent than the original compound. For RXFP4, the EC50 of compound 4 was 1.6 nM, nine times more potent than its predecessor .

Functional Characterization of Compound 4

- cAMP Inhibition Compound 4 inhibits forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 .

- **GTPGamma]SBinding∗∗GTPGamma]S binding assays confirmed the selectivity of compound 4, favoring RXFP4 over RXFP3 . EC50 values for GTP$$Gamma]S binding were 119 nM for RXFP3 and 11 nM for RXFP4 .

- **Beta]−ArrestinRecruitment∗∗Compound4inducedBeta]-arrestin recruitment in an RXFP3-overexpressing cell line, similar to relaxin-3 .

- MAPK Activation Compound 4 and relaxin-3 activated ERK1/2 and JNK, but not p38MAPK, in RXFP3-overexpressing cells .

In Vivo Studies

- Food Intake Compound 4 increased food intake in rats following acute central administration, similar to relaxin-3 .

- Pharmacokinetics The RXFP2 agonists discussed are orally bioavailable and display favorable pharmacokinetic properties, allowing for future evaluation of the therapeutic benefits of modulating RXFP2 activation in disease models .

Potential Therapeutic Applications

- Reproductive Diseases and Bone Loss Activation of RXFP2 with small molecule agonists represents a novel pharmacological strategy for treating reproductive diseases and diseases associated with bone loss .

- Metabolic Disorders Polymorphisms in relaxin-3 and RXFP3 have been associated with obesity, diabetes, and hypercholesterolemia .

- Stress and Reward The central relaxin-3/RXFP3 system plays vital roles in stress responses, feeding, and motivation for reward .

- Aging and Age-Related Disorders RXFP3/RLN3 signaling modulates aging and age-related disorders .

Structural Studies

Mechanism of Action

RXFP3/4 agonist 2 exerts its effects by binding to relaxin family peptide receptor 3 and promoting the interaction with β-arrestin-2. This interaction modulates neuronal activity in multiple brain circuits, influencing processes such as feeding, metabolism, and stress responses. The compound also affects the hypothalamic-pituitary-adrenal axis, playing a role in stress regulation .

Comparison with Similar Compounds

R3/I5 Peptide

- Structure : Chimeric peptide combining the B-chain of relaxin-3 and A-chain of INSL5 .

- Selectivity : Equal potency at RXFP3 and RXFP4, limiting receptor-specific studies .

- Limitations : Peptide nature reduces bioavailability and brain penetration .

- Key Advancement : Mutagenesis of R3/I5 yielded [G(B24)S]R3/I5 , a variant with 20-fold selectivity for RXFP3 over RXFP4 while retaining full RXFP3 potency .

WNN0109-C011

- Structure : Small molecule identified via high-throughput screening (HTS) .

- Activity : Dual RXFP3/4 agonist with pEC50 values of 5.60 (RXFP3) and 4.47 (RXFP4) , indicating lower potency compared to RXFP3/4 agonist 2 .

- Selectivity : Cross-reactivity with RXFP4 limits RXFP3-specific applications .

- Utility: Serves as a scaffold for further optimization due to its novel chemical structure .

Amidinohydrazone-Based Agonists (e.g., Compound 10d)

- Structure: Non-peptide agonists derived from SAR studies .

- Activity : EC50 <10 nM at RXFP3, >100-fold selectivity over RXFP1, but retains RXFP4 activity .

- Limitations: Limited brain permeability and uncharacterized in vivo efficacy .

JK1

RLX-33

- Activity: First non-peptide RXFP3 antagonist (IC50 ~100 nM) with selectivity over RXFP1/4 .

Comparative Data Table

Challenges in RXFP3/4 Agonist Development

- Structural Homology : RXFP3 and RXFP4 share 60% sequence similarity, complicating selective agonist design .

- Lack of Structural Data : Absence of RXFP3/4 3D structures hinders rational drug design .

- Peptide Limitations : Native ligands (e.g., relaxin-3) and analogs face stability and bioavailability challenges .

Biological Activity

RXFP3 and RXFP4 are members of the relaxin family peptide receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including appetite regulation, stress response, and reproductive functions. The compound known as RXFP3/4 agonist 2 has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and behavioral modulation.

This compound is a synthetic peptide derived from relaxin-3, designed to selectively activate the RXFP3 receptor while also exhibiting activity at RXFP4. The agonist's structure is characterized by specific amino acid substitutions that enhance its binding affinity and selectivity towards RXFP3.

Key Structural Features:

- Peptide Backbone: Composed of modified relaxin-3 sequences.

- Amino Acid Substitutions: Notable modifications include changes at positions B23 and B24, which significantly influence receptor selectivity and activation potency.

Biological Activity

The biological activity of this compound has been extensively studied through various in vitro and in vivo experiments. These studies have demonstrated its capacity to modulate several biological pathways.

In Vitro Studies

- Receptor Activation:

- Signaling Pathways:

In Vivo Studies

- Appetite Regulation:

- Behavioral Effects:

Case Studies

Several case studies have provided insights into the clinical implications of this compound:

-

Study on Obesity and Metabolic Disorders:

A cohort study demonstrated that polymorphisms in the RXFP3 gene are associated with obesity and metabolic syndrome. Administration of this compound resulted in significant weight gain and increased food consumption among participants with these genetic markers . -

Stress Response Modulation:

In a controlled trial, administration of the agonist was linked to reduced stress-induced behaviors in animal models, suggesting its potential as a therapeutic agent for stress-related disorders .

Data Tables

Properties

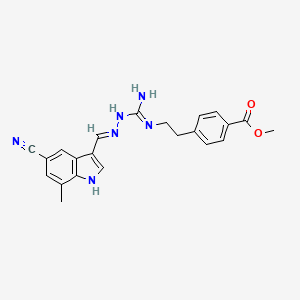

Molecular Formula |

C22H22N6O2 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

methyl 4-[2-[[amino-[(2E)-2-[(5-cyano-7-methyl-1H-indol-3-yl)methylidene]hydrazinyl]methylidene]amino]ethyl]benzoate |

InChI |

InChI=1S/C22H22N6O2/c1-14-9-16(11-23)10-19-18(12-26-20(14)19)13-27-28-22(24)25-8-7-15-3-5-17(6-4-15)21(29)30-2/h3-6,9-10,12-13,26H,7-8H2,1-2H3,(H3,24,25,28)/b27-13+ |

InChI Key |

XIVYUSRYHWXGLX-UVHMKAGCSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1NC=C2/C=N/NC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C=NNC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.